Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide
Description
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide is a bicyclic heterocyclic compound featuring a seven-membered thiazepine ring fused to a benzene moiety. The thiazepine core is fully saturated (decahydro) and contains a sulfur atom and a nitrogen atom within the ring, with two sulfonyl groups at the 3,3-positions. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,2,4,5,5a,6,7,8,9,9a-decahydrobenzo[d]thiazepine 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-5-8-3-1-2-4-9(8)7-10-13/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOQQAUZJPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNS(=O)(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves several steps, typically starting with the appropriate precursors and reagents. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a foundational building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
Biology
- Antimicrobial Properties : Research indicates that Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor cell growth. For instance, in vitro tests demonstrated significant cytotoxic effects against various cancer cell lines .
Medicine
- Therapeutic Applications : Ongoing research is exploring its potential use in drug development. Its unique properties may allow it to function as a drug delivery system or as a therapeutic agent targeting specific diseases.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials due to its distinctive physical and chemical properties. Its applications range from pharmaceuticals to the manufacturing of advanced materials used in various industries.
Antidepressant Activity
In a series of studies evaluating derivatives of this compound for antidepressant effects using animal models (tail suspension and forced swim tests), several compounds demonstrated efficacy surpassing that of traditional antidepressants like fluoxetine .
Enzyme Inhibition in Diabetes Models
Research has shown that synthesized derivatives can inhibit carbohydrate-hydrolyzing enzymes relevant to Type 2 Diabetes Mellitus (T2DM), indicating potential for new therapeutic strategies in managing this condition .
Mechanism of Action
The mechanism of action of Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ring Size and Heteroatom Arrangement
- Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide : Features a seven-membered thiazepine ring with sulfur (S) and nitrogen (N) at positions 1 and 2, respectively. The sulfonyl groups at C3 enhance polarity and stability .
- 1,2,4,5-Tetrahydronaphtho[1,2-d]3,2-thiazepine 3,3-dioxide: A naphthalene-fused derivative with a partially saturated thiazepine ring.
- 1,2-Benzothiazole 1,1-dioxide (e.g., 2,3-dihydro-1,2-benzothiazole 1,1-dioxide) : A six-membered thiazine ring with S and N at adjacent positions. The smaller ring size reduces conformational flexibility compared to thiazepines .
Bridging Angles and Stereochemistry
The CSC bridging angle in 1,8-thianaphthalene (73.06°), a single-atom peribridged naphthalene (SAPN), is notably smaller than angles in non-fused thiazepines. This distortion influences reactivity and intermolecular interactions in fused derivatives like naphtho-thiazepines .
This compound Analogs
- Naphtho-thiazepine dioxides : Synthesized via intramolecular sulfonylamidomethylation of naphthylethanesulfonamides using Amberlyst XN-1010 catalyst, achieving >90% yield and high regioselectivity .
- Benzo[f]dithiazepin-3-one tetraoxides : Prepared through cyclocondensation reactions, with yields modulated by substituent effects and solvent polarity .
Competing Approaches for Related Heterocycles
- 1,2-Benzothiazole 1,1-dioxides : Formed via reaction of thiocarbamoyl chlorides or sulfamoyl chlorides, yielding mixtures of bis-sulfonamides and thiazolidine derivatives .
- Triazole-thiazepine hybrids : Utilize click chemistry (1,3-dipolar cycloaddition), emphasizing modularity but requiring stringent conditions .
Pharmacological and Chemical Properties
Bioactivity
- Antimicrobial activity : Thiazepine dioxides with electron-withdrawing substituents show moderate inhibition of bacterial growth, though less potent than triazole hybrids .
Stability and Reactivity
- Sulfonyl groups in 3,3-dioxides enhance thermal stability but reduce nucleophilicity at the sulfur center compared to 1,1-dioxides .
- Fused aromatic systems (e.g., naphtho derivatives) increase UV absorption, relevant for photodynamic therapy applications .
Data Table of Comparative Analysis
Biological Activity
Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thiazepine family, characterized by a seven-membered ring containing nitrogen and sulfur atoms. The unique structural features of this compound suggest various interactions with biological systems, making it a candidate for further investigation into its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to thiazepines. For instance, derivatives of thiazepines have shown significant antibacterial and antifungal activities. A study focusing on various thiazole and triazine derivatives demonstrated that compounds with similar structures exhibited effective inhibition against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiazepine Derivatives
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa | MIC (µg/mL) |
|---|---|---|---|
| Thiazepine A | Yes | Yes | 625 |
| Thiazepine B | Yes | No | 1250 |
| This compound | TBD | TBD | TBD |
Cytotoxicity and Anticancer Activity
The anticancer potential of thiazepine derivatives has also been explored. Some studies indicate that these compounds may inhibit histone deacetylase (HDAC), an enzyme involved in cancer progression. For example, dibenzo[b,f][1,4]oxazepine derivatives have been identified as HDAC inhibitors, suggesting that similar mechanisms could be applicable to this compound .
Case Study: HDAC Inhibition
In a recent study examining various thiazepine derivatives for HDAC inhibition:
- Thiazepine C showed promising results with an IC50 value of 50 µM.
- Thiazepine D demonstrated lower potency with an IC50 value of 150 µM.
These findings suggest that structural modifications in thiazepines can significantly influence their biological activity.
Neuroprotective Effects
There is emerging evidence suggesting that thiazepines may possess neuroprotective properties. Research indicates that certain thiazepine derivatives can modulate neurotransmitter levels or protect neuronal cells from oxidative stress . This aspect is particularly relevant in the context of neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide, and what key reaction conditions influence yield and purity?
A two-step, one-pot synthesis method has been reported, involving:
- Step 1 : A visible-light-mediated aza Paternò–Büchi reaction between benzo[d]isothiazole 1,1-dioxides and alkenes to form azetidine intermediates.
- Step 2 : A Lewis acid-catalyzed ring-expansion of azetidine to yield the benzothiazepine scaffold . Key factors affecting yield include light intensity (for photoactivation), choice of Lewis acid (e.g., BF₃·Et₂O), and reaction temperature. Sodium acetate is often used as a base to stabilize intermediates during similar heterocycle syntheses .
Q. How can researchers characterize the structural and physical properties of this compound using spectroscopic and crystallographic techniques?
- Spectroscopy : High-resolution NMR (¹H, ¹³C) is critical for confirming ring saturation and substituent positions. For example, the sulfone group (SO₂) typically appears as a singlet in ¹H NMR due to symmetry.
- Crystallography : X-ray diffraction can resolve stereochemical ambiguities in the decahydro scaffold, particularly for bicyclic systems.
- Physical Properties : Density (1.236 g/cm³) and melting point (101–107°C) measurements are essential for verifying purity and comparing with literature data .
Advanced Research Questions
Q. What methodologies are recommended for analyzing reaction mechanisms in the synthesis of benzothiazepine derivatives, such as the aza Paternò–Büchi reaction?
Mechanistic studies should combine:
- Computational Chemistry : DFT calculations to model the [2+2] cycloaddition step in the aza Paternò–Büchi reaction, focusing on orbital interactions and transition states.
- Kinetic Isotope Effects (KIE) : Isotopic labeling (e.g., deuterated alkenes) can elucidate rate-determining steps.
- Trapping Experiments : Use of radical scavengers (e.g., TEMPO) to test for radical intermediates in photochemical steps .
Q. How do variations in Lewis acid catalysts affect the efficiency of ring-expansion reactions in benzothiazepine synthesis?
- Catalyst Screening : Compare BF₃·Et₂O, ZnCl₂, and AlCl₃ in the ring-expansion step. BF₃·Et₂O may enhance electrophilicity at the azetidine nitrogen, promoting nucleophilic attack and ring-opening.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve Lewis acid activity, while coordinating solvents (e.g., THF) may deactivate the catalyst.
- Yield Optimization : Titration of Lewis acid equivalents (0.1–1.0 equiv) is critical to avoid side reactions like over-oxidation .
Q. What strategies can resolve contradictions in reported spectral data or physicochemical properties of this compound across different studies?
- Cross-Validation : Reproduce synthesis under standardized conditions (e.g., strict anhydrous environments) to minimize batch-to-batch variability.
- Advanced Analytical Techniques : Use HRMS for exact mass confirmation and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.
- Meta-Analysis : Compare data from peer-reviewed journals (e.g., MDPI, ACS publications) over non-indexed sources, prioritizing studies with full experimental details .
Methodological Notes
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Synthetic Reproducibility : Document reaction parameters (e.g., light wavelength, catalyst loading) meticulously to address variability in photo-mediated steps .
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Data Interpretation : Use software tools (e.g., MestReNova for NMR, Mercury for crystallography) to analyze and visualize complex datasets .
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Conflict Resolution : When spectral data conflicts arise, consult databases like SciFinder or Reaxys for aggregated literature comparisons .
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


